molecular formula C9H20Cl2N2 B1456614 1-Cyclobutyl-[1,4]diazepanedihydrochloride CAS No. 851048-49-2

1-Cyclobutyl-[1,4]diazepanedihydrochloride

Cat. No. B1456614
M. Wt: 227.17 g/mol
InChI Key: MZHYBVNXTRBPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-[1,4]diazepanedihydrochloride is a chemical compound with the molecular formula C9H18N2.2ClH and a molecular weight of 227.177 g/mol . It is used in diverse scientific research due to its unique molecular structure.


Molecular Structure Analysis

The InChI code for 1-Cyclobutyl-[1,4]diazepane is 1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2 . This indicates that the molecule consists of a cyclobutyl group attached to a [1,4]diazepane ring.

Scientific Research Applications

2. Synthesis of Cyclobutane-containing Natural Products Cyclobutane subunits, including terpenoids, alkaloids, and steroids, not only display fascinating architectures, but also show potent biological activities . Due to their unique structures as critical core skeletons in these molecules, a variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade . In the presence of SmI 2 and HMPA, the expected 1,4-addition occurred well to give 25a and 25b as a 3.3: 1 mixture of diastereomers at C11a in 86% combined yield on a gram scale .

properties

IUPAC Name

1-cyclobutyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-3-9(4-1)11-7-2-5-10-6-8-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHYBVNXTRBPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-[1,4]diazepanedihydrochloride

Synthesis routes and methods

Procedure details

A 1-L, 3-necked, round-bottomed flask was equipped with a mechanical stirrer and a reflux condenser. The flask was charged with a slurry of crude 4-cyclobutyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (92.4 g, 363.8 mmol) in a mixture of dioxane/MeOH (100 mL/50 mL). HCl (4 M in dioxane, 250 mL) was added with vigorous mechanical agitation following which the reaction mixture was heated to ca. 55° C. in an oil bath. A pale orange-yellow solution resulted. The reaction mixture was maintained at ca. 55° C. for 16 h. After cooling to rt, the reaction mixture, a thick slurry, was transferred to a 2-L recovery flask and concentrated to a pasty solid. Methyl tert-butyl ether (200 mL) was added, and the slurry agitated at ca. 55° C. in an oil bath for 1 h. The solvent was removed by rotary evaporation under reduced pressure to afford the product as an off-white solid (81.2 g, 98%). 1H-NMR (400 MHz, DMSO-d6) δ ppm: 11.92 (s, 1H), 9.87 (s, 1H), 9.46 (s, 1H), 3.76-3.03 (m, 9H), 2.43-2.33 (m, 2H), 2.17-2.15 (m, 4H), 1.75-1.60 (m, 2H). MS m/z (ESI+): 155.1 (M+H+).
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92.4 g
Type
reactant
Reaction Step Two
Name
dioxane MeOH
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-[1,4]diazepanedihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-[1,4]diazepanedihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Cyclobutyl-[1,4]diazepanedihydrochloride
Reactant of Route 4
1-Cyclobutyl-[1,4]diazepanedihydrochloride
Reactant of Route 5
1-Cyclobutyl-[1,4]diazepanedihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Cyclobutyl-[1,4]diazepanedihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.